Jatamanvaltrate B
CAS No.: 1134138-66-1
Cat. No.: VC0210482
Molecular Formula: C32H50O13
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134138-66-1 |
|---|---|
| Molecular Formula | C32H50O13 |
| IUPAC Name | [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
| Standard InChI | InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |
| SMILES | CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Jatamanvaltrate B (CAS: 1134138-66-1) is characterized by its complex molecular structure and distinct chemical properties. It is classified as an iridoid and valepotriate with a phenylpropane backbone, featuring a high molecular weight and unique structural arrangements that contribute to its biological activity profile.
Chemical Identification
The chemical identification details of Jatamanvaltrate B provide essential information for researchers investigating this compound:
Table 1: Chemical Identification of Jatamanvaltrate B
| Property | Description |
|---|---|
| CAS Number | 1134138-66-1 |
| IUPAC Name | [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
| Molecular Formula | C32H50O13 |
| Molecular Weight | 642.73 g/mol |
| Physical Appearance | Oil |
| Typical Purity | 98% |
The molecular structure of Jatamanvaltrate B includes multiple functional groups that contribute to its biological interactions with various cellular targets. Its complex arrangement of hydroxyl, acetyloxy, and methylbutanoyloxy groups plays a significant role in determining its pharmacological activities .
Structural Classification
Jatamanvaltrate B belongs to the valepotriate family of compounds, which are characteristic components of plants in the Valeriana genus. These compounds feature cyclopenta[c]pyran ring systems with various substitution patterns. The specific configuration of functional groups in Jatamanvaltrate B distinguishes it from other related compounds found in Valeriana jatamansi .
Source and Extraction
Jatamanvaltrate B is primarily isolated from the roots and rhizomes of Valeriana jatamansi Jones, a medicinal herb commonly known as Indian Valerian in English traditional medicine and "Zhizhuxiang" in Chinese traditional medicine.
Botanical Source
Valeriana jatamansi is distributed widely throughout Asia, particularly in the mountainous regions of China and other Asian countries. The plant has been utilized for centuries in traditional medicine systems for treating various ailments, most notably conditions related to the nervous system and digestive disorders .
Traditional Uses
The roots and rhizomes of Valeriana jatamansi have been traditionally employed in Asian medicine for treating abdominal distention and pain. This plant is officially recognized in the Chinese Pharmacopoeia as "Zhizhuxiang" and serves as a principal component in several clinically used traditional medicines for treating abdominal pain, such as "Xiangguo Jianxiao Pian" .
Biological Activities
Research into the pharmacological properties of Jatamanvaltrate B has revealed multiple biological activities that contribute to its therapeutic potential. These activities have been documented through various experimental models and cell-based assays.
Anti-inflammatory Properties
Jatamanvaltrate B has demonstrated significant anti-inflammatory activities in multiple experimental models. Studies have confirmed its ability to inhibit inflammatory responses in different cell types.
Table 2: Anti-inflammatory Activity of Jatamanvaltrate B
| Experimental Model | Observed Effect | Reference |
|---|---|---|
| RAW 264.7 cells (LPS-stimulated) | Inhibition of inflammatory mediators | |
| Murine microglial BV-2 cells | Inhibition of nitric oxide (NO) release |
Research has shown that Jatamanvaltrate B exhibits anti-inflammatory activities by inhibiting nitric oxide (NO) release in murine microglial BV-2 cells induced by lipopolysaccharide (LPS). This activity was further confirmed in RAW 264.7 cells stimulated with LPS, suggesting potential applications in managing inflammatory conditions .
Comparative Analysis with Related Compounds
Jatamanvaltrate B is one of several valepotriate compounds isolated from Valeriana jatamansi. Comparing its properties with those of related compounds provides insights into structure-activity relationships and potential therapeutic applications.
Structural Relatives
Several compounds structurally related to Jatamanvaltrate B have been identified in Valeriana jatamansi, including Jatamanvaltrate E, W, K, Q, and others. These compounds share similar core structures but differ in their substitution patterns and, consequently, their biological activities .
Comparative Biological Activities
Table 3: Comparative Anti-inflammatory Activities of Jatamanvaltrate Compounds
| Compound | Anti-inflammatory Activity | Notes |
|---|---|---|
| Jatamanvaltrate B | Inhibition of NO production in stimulated cells | Confirmed in multiple cell lines |
| Jatamanvaltrate K | Potent inhibition of NO production (IC50 = 0.62 μM) | More potent than positive control |
| Jatamanvaltrate W | Inhibition of inflammatory mediators | Confirmed in RAW 264.7 cells |
| Valeriandoid F | Potent inhibition of NO production (IC50 = 0.88 μM) | Also exhibits anti-glioma activity |
Some related compounds, such as Valeriandoid F and Jatamanvaltrate K, have demonstrated even more potent anti-inflammatory effects than Jatamanvaltrate B in certain experimental models. Additionally, Valeriandoid F has shown selective antiproliferative activity against human glioma stem cell lines (GSC-3# and GSC-18#) with IC50 values of 7.16 and 5.75 μM, respectively .
Current Research Directions and Challenges
Research on Jatamanvaltrate B is still developing, with several areas requiring further investigation to fully understand its therapeutic potential and mechanism of action.
Mechanistic Studies
Current research suggests that Jatamanvaltrate B's anti-inflammatory effects involve inhibition of nitric oxide production, but the complete molecular mechanisms underlying these effects remain to be fully elucidated. Understanding these mechanisms will be crucial for developing targeted therapeutic applications .
Pharmacokinetic Considerations
Limited information is available regarding the pharmacokinetics of Jatamanvaltrate B, including its absorption, distribution, metabolism, and excretion profiles. These aspects are essential for developing effective formulations and dosing regimens for potential therapeutic applications.
Clinical Translation Challenges
Translating the promising in vitro findings of Jatamanvaltrate B to clinical applications presents several challenges, including:
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Ensuring consistent extraction and purification methods
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Establishing appropriate dosing regimens
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Addressing potential toxicity concerns
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Developing suitable formulations for drug delivery
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